molecular formula C11H8Cl3N3O B5791128 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5791128
M. Wt: 304.6 g/mol
InChI Key: HRIRPXAVDISEAT-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In neuroscience, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and epilepsy. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which are important in the immune response against pathogens and cancer cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are important in cell proliferation and survival. It has also been found to modulate the activity of ion channels and neurotransmitter receptors, which are important in neuronal signaling.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In neuronal cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to modulate the activity of GABA receptors, which are important in neuronal signaling. In immune cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of T cells and macrophages, which are important in the immune response against pathogens and cancer cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential cancer therapy, either alone or in combination with other drugs. Another area of research is the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential applications in neuroscience, particularly in the treatment of anxiety and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its potential toxicity in cells and organisms.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dichlorophenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid with a purity of over 99%.

properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3O/c1-17-10(9(14)5-15-17)11(18)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIRPXAVDISEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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